17-Ethynylestra-1(10),2,4-triene-3,17-diol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Ethynylestra-1(10),2,4-triene-3,17-diol typically involves the alkylation of estradiol. One common method includes the reaction of estradiol with acetylene in the presence of a strong base such as potassium tert-amylate in anhydrous conditions . The reaction is carried out in solvents like toluene and ether to facilitate the formation of the ethynyl group at the 17th position of the steroid nucleus.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 17-Ethynylestra-1(10),2,4-triene-3,17-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ethinylestradiol sulfate.
Reduction: Reduction reactions can modify the ethynyl group, although these are less common.
Substitution: The hydroxyl groups at positions 3 and 17 can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Acid chlorides or anhydrides in the presence of a base for esterification reactions.
Major Products:
Ethinylestradiol sulfate: Formed through oxidation.
Esters and ethers: Formed through substitution reactions.
Scientific Research Applications
17-Ethynylestra-1(10),2,4-triene-3,17-diol has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthetic methodologies.
Biology: Investigated for its effects on cellular processes and hormone receptor interactions.
Medicine: Widely used in hormonal contraceptives and hormone replacement therapies. It is also studied for its potential in treating hormone-responsive cancers.
Industry: Utilized in the production of various pharmaceutical formulations.
Mechanism of Action
The primary mechanism of action of 17-Ethynylestra-1(10),2,4-triene-3,17-diol involves binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The compound’s high affinity for the estrogen receptor and resistance to metabolic degradation contribute to its potency and prolonged action .
Comparison with Similar Compounds
Estradiol: The natural estrogen hormone with a similar structure but lacking the ethynyl group.
Mestranol: A methyl ether derivative of ethinylestradiol used in some contraceptive formulations.
Diethylstilbestrol: A synthetic non-steroidal estrogen with different structural features but similar estrogenic activity.
Uniqueness: 17-Ethynylestra-1(10),2,4-triene-3,17-diol is unique due to its ethynyl group at the 17th position, which enhances its oral bioavailability and resistance to metabolic degradation. This structural modification makes it more potent and effective compared to natural estrogens like estradiol .
Properties
IUPAC Name |
17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPYWIDHMRZLRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.